molecular formula C13H11NO4S B2849572 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid CAS No. 900019-08-1

3-(2-acetamidophenoxy)thiophene-2-carboxylic acid

Cat. No.: B2849572
CAS No.: 900019-08-1
M. Wt: 277.29
InChI Key: MYYOSTPQEOXDTD-UHFFFAOYSA-N
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Description

3-(2-acetamidophenoxy)thiophene-2-carboxylic acid is an organic compound with a complex structure that includes an acetylamino group, a phenoxy group, and a thiophenecarboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of an amine group on a phenol derivative.

    Introduction of the Phenoxy Group: The phenol derivative is then reacted with a halogenated thiophene carboxylic acid under basic conditions to form the phenoxy linkage.

    Final Assembly: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-acetamidophenoxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The acetylamino group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(2-acetamidophenoxy)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Acetylamino)phenoxy]acetic acid
  • 3-[2-(Acetylamino)phenoxy]propanoic acid

Comparison

Compared to these similar compounds, 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid has a unique thiophene ring, which can provide additional π-π interactions and potentially enhance its binding affinity to target proteins. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-(2-acetamidophenoxy)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-8(15)14-9-4-2-3-5-10(9)18-11-6-7-19-12(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYOSTPQEOXDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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